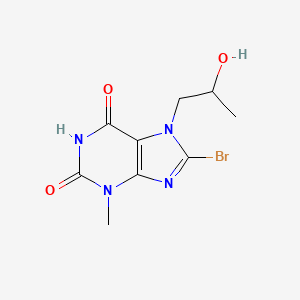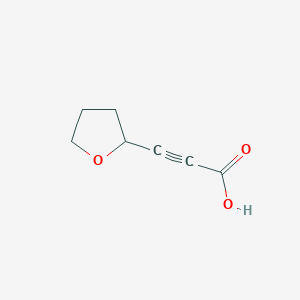
3-(Oxolan-2-yl)prop-2-ynoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3-(Oxolan-2-yl)prop-2-ynoic acid” is an organic compound with the molecular weight of 140.14 . It is also known as "3-tetrahydro-3-furanyl-2-propynoic acid" . The compound is available in powder form .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C7H8O3/c8-7(9)2-1-6-3-4-10-5-6/h6H,3-5H2,(H,8,9) . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
The compound is a powder at room temperature . The storage temperature is normal .科学的研究の応用
Selective Esterification
3-(Oxolan-2-yl)prop-2-ynoic acid derivatives have been utilized in selective esterifications of primary alcohols in water-containing solvents. The study by Wang et al. highlights the use of an oxyma derivative for esterification, demonstrating its utility in synthesizing a wide range of carboxylic acids with primary alcohols. This derivative, particularly useful due to its ease of removal after reaction, underscores the chemical's versatility in synthetic chemistry applications (Wang, Aleiwi, Wang, & Kurosu, 2012).
Luminescence and Imaging
Lanthanide oxyfluorides nano/micro-materials, synthesized via a facile precipitation technique, have shown significant potential in up-conversion luminescence and in vitro cell imaging. Zhang et al. demonstrated that these materials, when co-doped with Yb(3+)/Er(3+), Yb(3+)/Ho(3+), and Yb(3+)/Tm(3+), exhibit red, green, and blue luminescence under NIR laser excitation. Such materials offer promising applications in biocompatible imaging technologies (Zhang, Li, Hou, & Lin, 2014).
Catalytic Transformations
Copper-catalyzed transformations of propiolic acid derivatives have been reported by Pan et al., demonstrating the synthesis of bis-trifluoromethylthiolated acrylic acids. This method leverages the propiolic acid structure for stereoselective oxidative transformations, highlighting its utility in creating SCF3-containing alkenes, which are valuable in various synthetic applications (Pan, Li, Huang, Xu, & Qing, 2017).
CO2 Utilization and Green Chemistry
The work by Du et al. showcases the AgNO3/ionic liquid system catalyzed synthesis of oxazolidinones and α-hydroxyl ketones from propargyl alcohols, 2-aminoethanols, and CO2, marking an advance in the atom-economical utilization of CO2. This research emphasizes the potential of this compound derivatives in contributing to sustainable chemical processes (Du, Gong, Bu, Hu, Zhang, Chen, Chaemchuen, Yuan, & Verpoort, 2021).
Synthesis of Heterocycles
Gold(I)-catalyzed intermolecular cycloadditions have been used to synthesize highly substituted cyclobutane derivatives, with 3-(Propa-1,2-dien-1-yl)oxazolidin-2-one acting as an efficient two-carbon partner. This methodology, presented by Faustino et al., offers a straightforward approach to accessing complex cyclobutane structures, further illustrating the compound's utility in constructing valuable heterocycles (Faustino, Bernal, Castedo, López, & Mascareñas, 2012).
Safety and Hazards
The compound is classified under the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P264 (Wash thoroughly after handling), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P304+P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P312 (Call a POISON CENTER/doctor if you feel unwell), P332+P313 (If skin irritation occurs: Get medical advice/attention), P337+P313 (If eye irritation persists: Get medical advice/attention), P362 (Take off contaminated clothing and wash it before reuse), P403+P233 (Store in a well-ventilated place. Keep container tightly closed), P405 (Store locked up), and P501 (Dispose of contents/container to an approved waste disposal plant) .
特性
IUPAC Name |
3-(oxolan-2-yl)prop-2-ynoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O3/c8-7(9)4-3-6-2-1-5-10-6/h6H,1-2,5H2,(H,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNTJEHUZWUUSPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C#CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3,3-Difluorocyclobutyl)-[4-[[(3-methoxypyrazin-2-yl)-methylamino]methyl]piperidin-1-yl]methanone](/img/structure/B2920155.png)

![N-(4-methoxyphenyl)-2-[1-(4-methoxyphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2920158.png)
![1-{[1-(2,6-difluorobenzoyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}azepane](/img/structure/B2920159.png)

![ethyl 2-{2-[(3-fluorobenzyl)sulfanyl]-4,5-diphenyl-1H-imidazol-1-yl}acetate](/img/structure/B2920161.png)
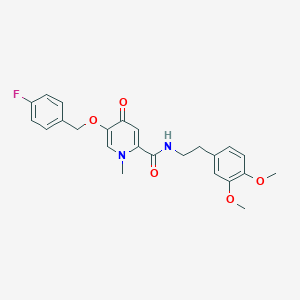
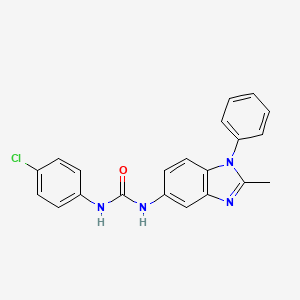
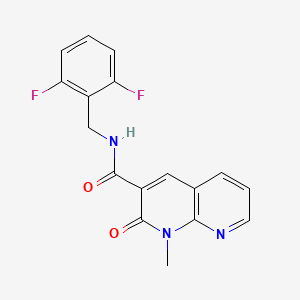
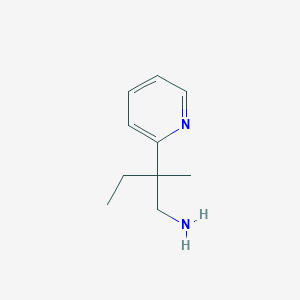
![5-Fluoro-1,2-dihydrospiro[indole-3,4'-oxane] hydrochloride](/img/structure/B2920169.png)

![2-{2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B2920176.png)
